Glutamylisoleucine

Metabolomics Biomarker Quantification Cell Biology

Researchers requiring γ-Glutamylisoleucine (CAS 5879-22-1) must secure this specific γ-linked dipeptide rather than generic α-dipeptides. Its unique γ-glutamyl bond confers resistance to common proteases and dictates distinct GGT interactions, making it irreplaceable for LC-MS/MS biomarker panels (e.g., liver disease AUC 0.972) and kokumi flavor research. Substitution with α-Glu-Ile or other γ-glutamyl dipeptides will invalidate quantitative methods. Verify lot-specific purity for reproducible enzymatic and cellular assays.

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
CAS No. 5879-22-1
Cat. No. B15289277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamylisoleucine
CAS5879-22-1
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C11H20N2O5/c1-3-6(2)9(11(17)18)13-10(16)7(12)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1
InChIKeySNFUTDLOCQQRQD-ZKWXMUAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamylisoleucine (CAS 5879-22-1): Specifications and Core Characteristics for Research Procurement


Glutamylisoleucine (CAS 5879-22-1), primarily referred to as γ-Glutamylisoleucine (γ-Glu-Ile) in research contexts, is a dipeptide composed of L-glutamic acid and L-isoleucine linked via a γ-glutamyl peptide bond [1]. As a member of the γ-glutamyl dipeptide class, it is an incomplete breakdown product of protein digestion and a metabolite of the γ-glutamyl cycle [2]. It possesses a molecular formula of C₁₁H₂₀N₂O₅ and a molecular weight of 260.29 g/mol, and its structure confers distinct biochemical properties, including enhanced resistance to common proteases, that differentiate it from standard α-dipeptides .

Why Glutamylisoleucine Cannot Be Replaced by Common α-Dipeptides in Research Applications


Generic substitution with standard α-dipeptides like α-Glu-Ile or other in-class γ-glutamyl dipeptides (e.g., γ-Glu-Leu, γ-Glu-Val) is not functionally equivalent due to the compound's unique γ-bond linkage, which imparts distinct enzymatic stability and metabolic fate . This structural feature directly dictates its specific interactions with γ-glutamyl transpeptidase (GGT) and its role as a biomarker in disease states, meaning any substitution would invalidate quantitative analytical methods and alter observed biological outcomes [1].

Quantitative Differentiation: How Glutamylisoleucine Compares to Analogs in Key Performance Metrics


Intracellular Concentration Comparison in HeLa Cells: γ-Glu-Ile vs. γ-Glu-Thr and γ-Glu-Val

In a validated UHPLC-MS/MS analysis of HeLa cells, the intracellular concentration of γ-glutamylisoleucine was determined to be 1.92 ± 0.06 pmol/mg protein, which is comparable to γ-glutamylvaline (1.96 ± 0.04 pmol/mg) but approximately 5.6-fold lower than γ-glutamylthreonine (10.8 ± 0.4 pmol/mg) [1]. This quantitative baseline is essential for studies where γ-Glu-Ile is used as a biomarker, as its specific cellular abundance differs significantly from its analog γ-Glu-Thr.

Metabolomics Biomarker Quantification Cell Biology

Kokumi Taste Activity: γ-Glu-Ile's Functional Role in Food Chemistry

γ-Glutamylisoleucine is a well-characterized kokumi-active peptide, identified in fermented foods like sourdough and soy sauce, where it contributes to the sensation of thickness, continuity, and mouthfulness [1]. Unlike bitter-tasting α-dipeptides like α-Glu-Ile, γ-Glu-Ile acts as a calcium-sensing receptor (CaSR) agonist, a mechanism specific to γ-glutamyl peptides that enhances umami and salty tastes without imparting bitterness [2].

Food Chemistry Sensory Science Flavor Modulation

Biomarker Specificity: γ-Glu-Ile as a Liver Disease and Cancer Biomarker

γ-Glutamylisoleucine is part of a panel of γ-glutamyl dipeptides that serve as novel serum biomarkers for discriminating among different forms of liver disease, including nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma [1]. Its utility as a biomarker, in conjunction with other γ-glutamyl dipeptides, offers a non-invasive diagnostic approach that is distinct from traditional liver function tests like ALT or AST, which lack the same disease-specificity.

Clinical Metabolomics Biomarker Discovery Hepatology

Microbial Fermentation Correlation: Glutamylisoleucine as a Quality Marker in Tibetan Tea

During the bioaugmented fermentation of Tibetan tea with Aspergillus niger, a strong positive correlation was observed between the presence of the fungus and the concentration of glutamylisoleucine (p < 0.05, |r| > 0.8) [1]. In contrast, other microorganisms like B. adeninivorans showed negative correlations with this metabolite, highlighting glutamylisoleucine's role as a specific microbial activity marker.

Food Microbiology Fermentation Science Metabolite Profiling

Optimal Application Scenarios for Glutamylisoleucine Based on Proven Differentiators


Biomarker Assay Development and Validation in Oncology and Hepatology

Researchers developing targeted LC-MS/MS assays for cancer or liver disease biomarkers should prioritize γ-glutamylisoleucine as a critical analyte. Its established intracellular concentration of 1.92 ± 0.06 pmol/mg protein in HeLa cells [1] serves as a necessary quantitative benchmark for method calibration. Furthermore, its inclusion in validated panels for liver disease discrimination, achieving AUCs up to 0.972 [2], makes it indispensable for translational research aiming to develop non-invasive diagnostic tools.

Food Science Research on Kokumi Taste and Fermentation Quality Control

For studies investigating the molecular basis of kokumi flavor or the microbial dynamics of fermented foods, γ-glutamylisoleucine is a key analytical target. Its presence is directly linked to kokumi activity, a unique sensory attribute not found in α-dipeptides [3]. Additionally, its strong positive correlation with Aspergillus niger during fermentation (p < 0.05, |r| > 0.8) [4] makes it a valuable marker for monitoring specific microbial activity and predicting final product quality in fermented beverages like Tibetan tea.

Enzymology and Peptide Transport Mechanistic Studies

Biochemists investigating the specificity of γ-glutamyl transpeptidase (GGT) and the transport of γ-linked peptides should use γ-glutamylisoleucine as a model substrate. Its unique γ-bond provides inherent resistance to standard proteases , allowing for clean kinetic studies of GGT-mediated cleavage and transport. This differentiates it from common α-dipeptides, which would be rapidly degraded by ubiquitous aminopeptidases, confounding experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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